2-Amino-1-piperidin-1-yl-ethanone

Übersicht

Beschreibung

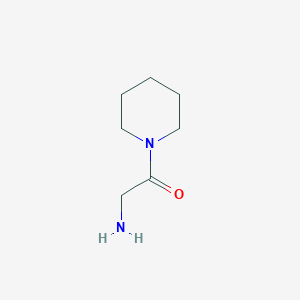

2-Amino-1-piperidin-1-yl-ethanone is a chemical compound with the molecular formula C7H14N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used primarily in research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-piperidin-1-yl-ethanone typically involves the reaction of piperidine with ethyl chloroacetate, followed by the addition of ammonia. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-piperidin-1-yl-ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 2-amino-1-piperidin-1-yl-ethanone, in cancer treatment. Notably, compounds derived from this structure have shown significant antileukemic activity. For instance, a series of derivatives were synthesized and tested against human leukemic cell lines (K562 and CEM), demonstrating IC values ranging from 1.6 to 8.0 μM, indicating promising antiproliferative effects .

Additionally, research into piperidine-based compounds has revealed their ability to induce apoptosis in tumor cells. A recent study found that certain derivatives exhibited better cytotoxicity compared to standard treatments like bleomycin . The introduction of piperidine rings has been shown to enhance the biological activity of these compounds by improving their interaction with protein binding sites.

Neuropharmacology

this compound has also been investigated for its potential as a sigma receptor ligand. Sigma receptors are implicated in various neurological disorders, and ligands targeting these receptors may offer therapeutic benefits. A study identified a related compound with high affinity for sigma receptor 1 (S1R), suggesting that modifications of the piperidine structure could lead to effective neuropharmacological agents .

Synthesis and Structural Insights

The synthesis of this compound involves straightforward organic reactions that can be tailored to create various derivatives with enhanced pharmacological properties. This compound serves as a versatile building block in organic synthesis, allowing chemists to develop complex molecules with desired biological activities.

Table 1: Overview of Synthesized Derivatives and Their Activities

| Compound Name | Structure | Activity | IC (μM) | Reference |

|---|---|---|---|---|

| Compound 9c | Compound Structure | Antileukemic | 3.5 | |

| Compound 10f | Compound Structure | Antileukemic | 2.0 | |

| Compound X | Compound Structure | Apoptosis Induction | 5.0 |

Case Studies

Case Study: Antileukemic Activity

In a study published by Kambappa et al., derivatives of this compound were evaluated for their ability to inhibit leukemic cell proliferation. The researchers synthesized several compounds and tested them using the MTT assay, which measures cell viability based on metabolic activity. The findings indicated that specific substitutions on the piperidine ring significantly enhanced antileukemic potency .

Case Study: Sigma Receptor Ligands

A computational study focused on the binding affinities of piperidine derivatives at sigma receptors revealed critical interactions that could guide future drug design. The research employed molecular dynamics simulations to predict how modifications to the 2-amino group could influence receptor affinity and selectivity . This approach underscores the importance of structural optimization in developing effective neuropharmacological agents.

Wirkmechanismus

The mechanism of action of 2-Amino-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, depending on the context. The pathways involved may include signal transduction pathways and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Aminoethyl)piperidine: This compound is similar in structure but has different functional groups.

2-(Piperidin-1-yl)ethanamine: Another similar compound with variations in the side chains.

Uniqueness

2-Amino-1-piperidin-1-yl-ethanone is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in research and industrial applications .

Biologische Aktivität

2-Amino-1-piperidin-1-yl-ethanone (C₇H₁₄N₂O) is a synthetic organic compound known for its potential biological activities, particularly in medicinal chemistry. Its structure features a piperidine ring and an amino group, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The compound's structure allows it to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Functional Groups | Amino group, Ketone |

Research indicates that this compound exhibits biological activity through its interaction with various receptors in the central nervous system (CNS). It has been studied for its potential as:

- Monoacylglycerol Lipase (MAGL) Inhibitor : This compound has shown promise in inhibiting MAGL, an enzyme involved in the degradation of endocannabinoids, thus potentially enhancing cannabinoid signaling pathways .

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor : PTP1B is implicated in insulin signaling and metabolic disorders. Compounds similar to this compound have demonstrated reversible inhibition of PTP1B, suggesting a role in managing diabetes and obesity .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of this compound and its derivatives:

- MAGL Inhibition Study :

- PTP1B Inhibition :

- Neuroprotective Effects :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C₇H₁₄N₂O | Simple piperidine structure | Direct interaction with MAGL and PTP1B |

| 4-(Benzyl(methyl)amino)piperidine | C₁₅H₁₈N₂ | Contains additional benzyl group | More complex structure may alter receptor affinity |

| N-Benzyl-N-methylpiperidinamine | C₁₄H₁₉N | Similar amine structure | Lacks carbonyl functional group |

Eigenschaften

IUPAC Name |

2-amino-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQXQAOYDOPPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.